molecular formula C12H13NO2 B009519 (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 103201-79-2

(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No.: B009519
CAS No.: 103201-79-2
M. Wt: 203.24 g/mol
InChI Key: OURKKNDNLSPPQY-CMPLNLGQSA-N
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Description

(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a heterocyclic compound that features a unique fusion of pyrrolo and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable scaffold for the development of new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with an oxirane derivative, followed by cyclization to form the fused ring system. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, into the molecule.

Scientific Research Applications

(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its structural features are explored for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenethylamine
  • Azo-fused dinitramino compounds

Comparison

Compared to similar compounds, (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse chemical modifications, making it a versatile scaffold for drug development. Additionally, its potential biological activities, such as enzyme inhibition and receptor modulation, highlight its uniqueness in medicinal chemistry research.

Properties

IUPAC Name

(3R,7aS)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURKKNDNLSPPQY-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1COC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@@H]1CO[C@@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327881
Record name (3R,7aS)-3-Phenyltetrahydro-3H,5H-pyrrolo[1,2-c][1,3]oxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103201-79-2
Record name (3R,7aS)-3-Phenyltetrahydro-3H,5H-pyrrolo[1,2-c][1,3]oxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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